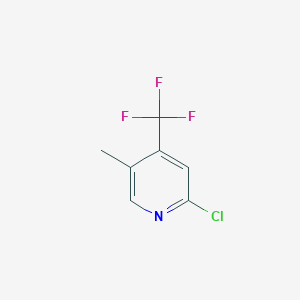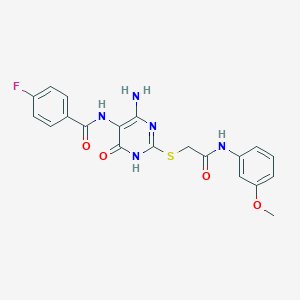
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility in organic solvents . This compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets depending on their specific structures and the diseases or pests they are designed to combat .
Mode of Action
Tfmps are known to exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various biological activities .
Biochemical Pathways
Tfmps are known to affect various biochemical pathways depending on their specific structures and the diseases or pests they are designed to combat .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to significantly affect their pharmacokinetic properties .
Result of Action
Tfmps are known to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine. For instance, it is known to be an irritant, potentially harmful to the eyes, skin, and respiratory tract . Therefore, it should be handled with appropriate personal protective equipment and used in well-ventilated areas .
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its unique physicochemical properties, which are attributed to the presence of the fluorine atom and the pyridine moiety
Cellular Effects
It is known that the compound can potentially cause irritation to the eyes, skin, and respiratory system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorination and Fluorination of 3-Methylpyridine: This method involves the chlorination of 3-methylpyridine to form 2-chloro-5-trichloromethylpyridine, which is then fluorinated to yield the final product.
Fluorochlorination of 3-Methylpyridine: In the presence of a catalyst, 3-methylpyridine undergoes fluorochlorination to produce this compound.
Chlorination of 2-Chloro-5-methylpyridine: This method involves the chlorination of the side chain of 2-chloro-5-methylpyridine to form 2-chloro-5-trichloromethylpyridine, followed by fluorination with hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound typically involves the use of fluidized-bed reactors where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-aluminum catalyst at high temperatures (around 300°C). This method yields a mixture of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine has several scientific research applications:
Comparaison Avec Des Composés Similaires
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but differs in the position of the trifluoromethyl group.
3-Trifluoromethylpyridine: This compound lacks the chlorine substituent and is used in different chemical applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has additional chlorine substituents and is used as an intermediate in the synthesis of crop protection products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications.
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHVZQKAPDIULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326894-70-6 |
Source


|
| Record name | 2-chloro-5-methyl-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2900130.png)

![5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2900133.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2900134.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900135.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)

![2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide](/img/new.no-structure.jpg)
![1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B2900143.png)
![2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide](/img/structure/B2900145.png)
![13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2900146.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)

![N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2900153.png)
